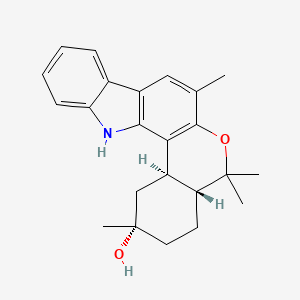

Murrayamine O

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H27NO2 |

|---|---|

Molekulargewicht |

349.5 g/mol |

IUPAC-Name |

(16R,19S,21R)-12,15,15,19-tetramethyl-14-oxa-3-azapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-1(13),2(10),4,6,8,11-hexaen-19-ol |

InChI |

InChI=1S/C23H27NO2/c1-13-11-15-14-7-5-6-8-18(14)24-20(15)19-16-12-23(4,25)10-9-17(16)22(2,3)26-21(13)19/h5-8,11,16-17,24-25H,9-10,12H2,1-4H3/t16-,17-,23+/m1/s1 |

InChI-Schlüssel |

XGSIRVCZJNNOBQ-QZMQVMSPSA-N |

Isomerische SMILES |

CC1=CC2=C(C3=C1OC([C@H]4[C@H]3C[C@@](CC4)(C)O)(C)C)NC5=CC=CC=C52 |

Kanonische SMILES |

CC1=CC2=C(C3=C1OC(C4C3CC(CC4)(C)O)(C)C)NC5=CC=CC=C52 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Structure of Murrayamine O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the structure elucidation of Murrayamine O, a cannabinol-skeletal carbazole alkaloid. The information is compiled for researchers, scientists, and professionals in drug development who are interested in the chemical architecture of this natural product.

Introduction

This compound is a naturally occurring carbazole alkaloid isolated from the root barks of Murraya euchrestifolia, a plant belonging to the Rutaceae family.[1][2][3] The structure of this compound, along with the related Murrayamine P, was first reported in 1995 by Wu, Wang, and Wu. Its unique cannabinol-skeletal framework has drawn interest from the scientific community. The elucidation of its structure was primarily achieved through spectroscopic analysis.

Spectroscopic Data

The structural determination of this compound relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectral data are fundamental to understanding the connectivity and chemical environment of the atoms within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 7.88 | s | |

| H-4 | 7.20 | d | 8.0 |

| H-5 | 7.84 | d | 8.0 |

| H-8 | 7.18 | s | |

| H-1' | 3.34 | d | 7.0 |

| H-2' | 5.30 | t | 7.0 |

| H-4' | 2.15 | m | |

| H-5' | 1.68 | s | |

| H-6' | 1.82 | s | |

| 6-Me | 2.45 | s | |

| 9-NH | 8.02 | br s | |

| 10-OH | 5.42 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| C-1 | 123.5 |

| C-2 | 128.4 |

| C-3 | 118.6 |

| C-4 | 110.8 |

| C-4a | 140.2 |

| C-4b | 121.5 |

| C-5 | 119.5 |

| C-6 | 125.8 |

| C-7 | 115.6 |

| C-8 | 103.2 |

| C-8a | 148.5 |

| C-9a | 138.7 |

| C-1' | 22.8 |

| C-2' | 122.1 |

| C-3' | 132.5 |

| C-4' | 40.1 |

| C-5' | 25.7 |

| C-6' | 17.8 |

| 6-Me | 21.5 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Molecular Formula |

| HR-EIMS | ESI+ | 347.1885 [M]⁺ | C₂₃H₂₅NO₂ |

Experimental Protocols

The following sections detail the methodologies employed in the isolation and structural characterization of this compound.

Isolation of this compound

-

Plant Material: The root bark of Murraya euchrestifolia was collected, air-dried, and pulverized.

-

Extraction: The powdered plant material was extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract was suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

Chromatographic Separation: The chloroform-soluble fraction was subjected to column chromatography over silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate. Fractions containing compounds with similar TLC profiles were combined.

-

Purification: this compound was further purified from the combined fractions by preparative thin-layer chromatography (TLC) using a solvent system of n-hexane-acetone (4:1) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AMX-400 spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution electron impact mass spectra (HR-EIMS) were obtained on a JEOL JMS-HX 110 mass spectrometer.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical steps taken to determine the structure of this compound.

References

Murrayamine O and Murrayamine P discovery

Technical Guide: Discovery and Characterization of Murrayamine O and Murrayamine P

For the Attention of: Researchers, Scientists, and Drug Development Professionals

ABSTRACT: This document provides a comprehensive overview of the discovery of this compound and Murrayamine P, two cannabinol-skeletal carbazole alkaloids. Due to the inaccessibility of the primary research publication, specific quantitative data and detailed experimental protocols for these particular compounds are not available in the public domain. However, this guide furnishes a detailed, representative experimental protocol for the isolation and characterization of carbazole alkaloids from Murraya euchrestifolia, the source of this compound and P. This is supplemented with structured tables for data presentation and mandatory visualizations to illustrate the experimental workflow and chemical classification, adhering to the specified technical requirements.

Introduction

Carbazole alkaloids, a significant class of nitrogen-containing heterocyclic compounds, are predominantly found in the plant family Rutaceae, particularly within the genus Murraya. These compounds have garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antitumor, antimicrobial, antioxidant, and antidiabetic properties.

This compound and Murrayamine P are two such carbazole alkaloids, distinguished by their unique cannabinol-skeletal structure. They were first isolated from the root barks of Murraya euchrestifolia[1]. Their discovery has contributed to the expanding library of structurally diverse carbazole alkaloids and underscores the potential of Murraya species as a source for novel therapeutic agents.

Isolation and Purification of Carbazole Alkaloids from Murraya euchrestifolia (Generalized Protocol)

The following is a generalized experimental protocol for the extraction, isolation, and purification of carbazole alkaloids from the root bark of Murraya euchrestifolia, based on established methodologies for similar compounds from this genus.

2.1. Plant Material Collection and Preparation

-

The root barks of Murraya euchrestifolia are collected and authenticated.

-

The plant material is air-dried in the shade and then pulverized into a coarse powder.

2.2. Extraction

-

The powdered root bark is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature for an extended period.

-

The extraction process is repeated multiple times to ensure the exhaustive removal of phytochemicals.

-

The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Solvent Partitioning

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step fractionates the extract based on the polarity of the constituent compounds. Carbazole alkaloids are typically found in the less polar fractions.

2.4. Chromatographic Separation and Purification

-

The chloroform or n-hexane fraction, being rich in alkaloids, is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light or with a staining reagent.

-

Fractions with similar TLC profiles are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

Structure Elucidation

The structures of the isolated carbazole alkaloids are elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the carbon-hydrogen framework and the connectivity of the atoms in the molecule.

Quantitative Data

The following tables are structured to present the key quantitative data for this compound and Murrayamine P. As the primary literature was inaccessible, the specific data points are unavailable.

Table 1: Spectroscopic Data for this compound

| Data Type | Parameters | Results |

| HR-EIMS | m/z [M]⁺ | Data not available in the searched sources |

| UV (MeOH) | λₘₐₓ (log ε) | Data not available in the searched sources |

| IR (KBr) | νₘₐₓ cm⁻¹ | Data not available in the searched sources |

| ¹H NMR (CDCl₃) | δ ppm (J in Hz) | Data not available in the searched sources |

| ¹³C NMR (CDCl₃) | δ ppm | Data not available in the searched sources |

Table 2: Spectroscopic Data for Murrayamine P

| Data Type | Parameters | Results |

| HR-EIMS | m/z [M]⁺ | Data not available in the searched sources |

| UV (MeOH) | λₘₐₓ (log ε) | Data not available in the searched sources |

| IR (KBr) | νₘₐₓ cm⁻¹ | Data not available in the searched sources |

| ¹H NMR (CDCl₃) | δ ppm (J in Hz) | Data not available in the searched sources |

| ¹³C NMR (CDCl₃) | δ ppm | Data not available in the searched sources |

Visualizations

5.1. Experimental Workflow

Caption: Generalized workflow for the isolation of this compound and P.

5.2. Chemical Classification

Caption: Hierarchical classification of this compound and P.

Conclusion

This compound and Murrayamine P represent unique additions to the family of carbazole alkaloids, distinguished by their cannabinol-skeletal framework. While the specific details of their initial isolation and characterization remain within the confines of the original publication, this guide provides a robust, generalized protocol that is representative of the methodologies employed in the field of natural product chemistry for the isolation of such compounds. The structured approach to data presentation and the visual workflows are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents from natural sources. Further investigation into the bioactivities of this compound and P is warranted to explore their full therapeutic potential.

References

Murraya euchrestifolia: A Rich Source of Novel Bioactive Alkaloids for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Murraya euchrestifolia, an evergreen tree belonging to the Rutaceae family, has a long history of use in traditional medicine for treating inflammation and pain.[1] Modern phytochemical investigations have unveiled that this plant is a prolific source of structurally diverse and biologically active carbazole alkaloids.[1] These compounds have garnered significant attention in the scientific community for their potential as lead structures in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the novel alkaloids isolated from Murraya euchrestifolia, their biological activities, detailed experimental protocols for their isolation and evaluation, and a visualization of the key signaling pathways they modulate.

Novel Alkaloids from Murraya euchrestifolia

A remarkable array of novel carbazole alkaloids has been isolated from various parts of Murraya euchrestifolia, including the leaves, twigs, and root bark. These compounds can be broadly categorized into monomers, dimers, trimers, and carbazolequinones.

Euchrestifolines: A New Class of Carbazole Alkaloids

Recently, a series of fifteen novel carbazole alkaloids, named euchrestifolines A–O, were isolated from the leaves and twigs of M. euchrestifolia.[1] These compounds exhibit unique structural features, including the first naturally occurring pyrrolidone carbazoles (euchrestifolines A–C), rare carbazoles containing a phenylpropanyl moiety (euchrestifolines D–F), and a novel benzopyranocarbazole skeleton (euchrestifoline G).[1]

Murrayamines and Other Monomeric Alkaloids

Numerous monomeric carbazole alkaloids, including several new murrayamine derivatives, have been identified in M. euchrestifolia.[2] These compounds often feature various substitutions on the carbazole nucleus, contributing to their structural diversity.

Dimeric and Trimeric Carbazole Alkaloids

The chemical complexity of M. euchrestifolia extends to the presence of dimeric and trimeric carbazole alkaloids. These complex molecules are formed through the coupling of two or three monomeric carbazole units, leading to intricate three-dimensional structures.

Carbazolequinones: A Unique Subclass

Murraya euchrestifolia is also a source of novel carbazolequinones, such as murrayaquinone-A, -B, -C, and -D.[3][4] These compounds are characterized by a quinone moiety integrated into the carbazole framework, a structural feature that is rare in nature.[3][5]

Data Presentation: Physicochemical and Spectroscopic Data of Selected Novel Alkaloids

The following tables summarize the key physicochemical and spectroscopic data for a selection of novel alkaloids isolated from Murraya euchrestifolia.

Table 1: Physicochemical Properties of Selected Euchrestifolines [6][7]

| Compound | Molecular Formula | Appearance | Specific Rotation [α]D |

| Euchrestifoline A | C₂₇H₃₀N₂O₃ | Brown, non-crystalline solid | +20 (c 0.06, MeOH) |

| Euchrestifoline B | C₂₇H₃₀N₂O₃ | Brown, non-crystalline solid | +7 (c 0.09, MeOH) |

| Euchrestifoline C | C₂₈H₃₄N₂O₃ | Brown, non-crystalline solid | +9 (c 0.12, MeOH) |

| Euchrestifoline D | C₃₄H₃₇NO₆ | Brown, non-crystalline solid | +4 (c 0.08, MeOH) |

| Euchrestifoline E | C₂₄H₂₃NO₅ | Brown, non-crystalline solid | - |

Table 2: Key ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Euchrestifoline A in CDCl₃ [6]

| Proton | Chemical Shift |

| H-4 | 7.57 (s) |

| H-5 | 7.66 (d, J = 8.3) |

| H-6 | 6.76 (d, J = 8.3) |

| 3-CH₃ | 2.28 (s) |

| H-1' | 6.95 (d, J = 9.8) |

| H-2' | 5.72 (d, J = 9.8) |

| H-4' | 1.42 (s) |

| 1''-NH | 6.92 (brs) |

| H-5'' | 5.48 (t, J = 7.3) |

Table 3: Key ¹³C NMR Spectroscopic Data (δ in ppm) for Euchrestifoline A in CDCl₃ [6]

| Carbon | Chemical Shift |

| C-3 | 128.1 |

| C-4 | 118.9 |

| C-4a | 122.5 |

| C-5a | 116.8 |

| C-8a | 147.2 |

| C-9a | 140.1 |

| C-2'' | 178.6 |

| C-5'' | 51.8 |

Biological Activities and Therapeutic Potential

The novel alkaloids from Murraya euchrestifolia have demonstrated a range of promising biological activities, highlighting their potential for drug development.

Anti-ferroptotic Activity

Several euchrestifolines exhibited significant anti-ferroptotic activity in a neuronal cell line (PC12) challenged with erastin, a ferroptosis-inducing agent.[7] Notably, the EC₅₀ values for some of these compounds were in the sub-micromolar range (0.04 to 1 µM), which is substantially lower than the positive control, ferrostatin-1.[7] This suggests their potential as neuroprotective agents for conditions where ferroptosis is implicated, such as neurodegenerative diseases.

Cytotoxicity against Cancer Cell Lines

A number of carbazole alkaloids from M. euchrestifolia and related Murraya species have shown potent cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2).[6][8] This anti-cancer activity is often mediated through the induction of apoptosis.

Anti-inflammatory Activity

Many carbazole alkaloids isolated from Murraya species have demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7).[1][9] Excessive NO production is a key factor in the inflammatory process, and its inhibition represents a valid therapeutic strategy.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of novel alkaloids from Murraya euchrestifolia.

Alkaloid Isolation and Characterization

1. Plant Material and Extraction:

-

Air-dried and powdered leaves and twigs of Murraya euchrestifolia are extracted with 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude ethanol extract.

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (CH₂Cl₂), and ethyl acetate, to fractionate the components.

2. Chromatographic Separation:

-

The CH₂Cl₂ fraction, typically rich in alkaloids, is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of petroleum ether-acetone or hexane-ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further purification of the fractions is achieved using Sephadex LH-20 column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).[10]

3. Structure Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to establish the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the molecular formula.

-

Other Spectroscopic Methods: UV-Vis spectroscopy and Infrared (IR) spectroscopy provide information about the chromophores and functional groups present in the molecule.

-

Biological Activity Assays

1. Anti-ferroptotic Activity Assay:

-

Cell Culture: PC12 cells are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics.

-

Induction of Ferroptosis: Cells are seeded in 96-well plates and treated with erastin to induce ferroptosis.

-

Treatment with Alkaloids: The isolated alkaloids are dissolved in DMSO and added to the cell culture at various concentrations.

-

Cell Viability Assessment: After a defined incubation period, cell viability is determined using the MTT assay. The absorbance is measured at 570 nm.

-

Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curve.

2. Nitric Oxide (NO) Inhibition Assay:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM.

-

Cell Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce NO production.

-

Treatment with Alkaloids: The test compounds are added to the cells prior to or concurrently with LPS stimulation.

-

NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.[1][11]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined.

3. Cytotoxicity Assay (HepG2 cells):

-

Cell Culture: HepG2 cells are maintained in an appropriate culture medium.

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment with Alkaloids: The cells are treated with a range of concentrations of the isolated alkaloids.

-

Cell Viability Assessment: Cell viability is assessed using the SRB (Sulforhodamine B) assay after a 48-hour incubation period. The absorbance is measured at 540 nm.[12]

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of alkaloids from Murraya euchrestifolia.

Conclusion

Murraya euchrestifolia stands out as a valuable natural resource for the discovery of novel alkaloids with significant therapeutic potential. The diverse array of carbazole alkaloids, including the recently identified euchrestifolines, exhibit promising anti-ferroptotic, cytotoxic, and anti-inflammatory activities. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the chemical diversity of this plant and to investigate the mechanisms of action of its bioactive constituents. The continued study of these natural products holds great promise for the development of new and effective drugs for a variety of diseases.

References

- 1. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Constituents of Murraya euchrestifolia HAYATA. Structures of Novel Carbazolequinones and Other New Carbazole Alkaloids [jstage.jst.go.jp]

- 4. Chemical Constituents of Murraya euchrestifolia HAYATA. Structures of Novel Carbazolequinones and Other New Carbazole Alkaloids | Semantic Scholar [semanticscholar.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Euchrestifolines A-O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Chemical constituents from Murraya euchrestifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

The intricate biosynthetic machinery of carbazole alkaloids in Murraya species is a subject of intense research, driven by the diverse pharmacological activities of these compounds. This technical guide provides a comprehensive overview of the current understanding of carbazole alkaloid biosynthesis, tailored for researchers, scientists, and drug development professionals. It delves into the proposed metabolic pathways, presents quantitative data on alkaloid distribution, and offers detailed experimental protocols for key analytical and biochemical procedures.

Proposed Biosynthetic Pathway of Carbazole Alkaloids

The biosynthesis of carbazole alkaloids in Murraya species is believed to originate from the shikimate and polyketide pathways, converging to form a central carbazole scaffold that undergoes a series of modifications. While the complete pathway has not been fully elucidated for any specific carbazole alkaloid in Murraya, a consensus is emerging based on transcriptomic data, feeding experiments in related species, and the characterization of relevant enzymes.

The proposed pathway initiates with the formation of 3-methylcarbazole, a common precursor for many carbazole alkaloids. This is followed by a series of tailoring reactions, including prenylation, hydroxylation, and O-methylation, catalyzed by specific enzyme classes that have been identified in the transcriptome of Murraya koenigii. These modifications give rise to the vast structural diversity of carbazole alkaloids found in this genus.

dot digraph "Proposed Biosynthetic Pathway of Carbazole Alkaloids in Murraya species" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Shikimate_Pathway [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Anthranilate [label="Anthranilate", fillcolor="#FFFFFF", fontcolor="#202124"]; Polyketide_Pathway [label="Polyketide Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="Hypothetical\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Methylcarbazole [label="3-Methylcarbazole", fillcolor="#FBBC05", fontcolor="#202124"]; Prenylated_Carbazoles [label="Prenylated Carbazoles\n(e.g., Girinimbine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydroxylated_Carbazoles [label="Hydroxylated Carbazoles", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex_Carbazoles [label="Complex Carbazoles\n(e.g., Mahanimbine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Alkaloids [label="Diverse Carbazole\nAlkaloids", fillcolor="#EA4335", fontcolor="#FFFFFF"];

PKS [label="Polyketide Synthase (PKS)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Prenyltransferase [label="Prenyltransferase (PT)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; P450 [label="Cytochrome P450 (CYP450)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; OMT [label="O-Methyltransferase (OMT)", shape=ellipse, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Shikimate_Pathway -> Anthranilate; Polyketide_Pathway -> Malonyl_CoA; Anthranilate -> Intermediate; Malonyl_CoA -> Intermediate; Intermediate -> Methylcarbazole [label="PKS & other enzymes"]; Methylcarbazole -> Prenylated_Carbazoles [label="Prenyltransferase"]; Prenylated_Carbazoles -> Hydroxylated_Carbazoles [label="CYP450"]; Hydroxylated_Carbazoles -> Complex_Carbazoles [label="Further modifications\n(e.g., OMT, CYP450)"]; Complex_Carbazoles -> Final_Alkaloids; Methylcarbazole -> Hydroxylated_Carbazoles [label="CYP450"]; Hydroxylated_Carbazoles -> Prenylated_Carbazoles [label="Prenyltransferase"]; } dot Figure 1: A proposed biosynthetic pathway for carbazole alkaloids in Murraya species.

Quantitative Distribution of Carbazole Alkaloids

The concentration and distribution of carbazole alkaloids vary significantly among different species of Murraya, as well as within different tissues of the same plant. Environmental factors and geographical location also play a crucial role in the accumulation of these bioactive compounds. The following tables summarize quantitative data from various studies on the abundance of key carbazole alkaloids in Murraya koenigii.

Table 1: Quantitative Analysis of Major Carbazole Alkaloids in Murraya koenigii Leaves

| Carbazole Alkaloid | Concentration Range (mg/g dry weight) | Analytical Method | Reference |

| Mahanimbine | 0.492 - 5.399 | UPLC/MS/MS | [1] |

| Girinimbine | 0.010 - 0.114 | UPLC/MS/MS | [1] |

| Koenimbine | 0.013 - 7.336 | UPLC/MS/MS | [1] |

| Koenigine | 0.034 - 0.661 | UPLC/MS/MS | [1] |

| Koenimbidine | 0.010 - 1.673 | UPLC/MS/MS | [1] |

| Isomahanimbine | 0.491 - 3.791 | UPLC/MS/MS | [1] |

| Mahanine | 0.049 - 5.288 | UPLC/MS/MS | [1] |

Table 2: Tissue-Specific Distribution of Carbazole Alkaloids in Murraya koenigii

| Carbazole Alkaloid | Tissue Distribution (in decreasing order of abundance) | Reference |

| Koenimbidine (mk1) | Leaf > Root > Fruit > Stem | [2] |

| Koenimbine (mk2) | Fruit > Leaf > Stem > Root | [2] |

| Mahanimbine (mk3) | Fruit > Leaf > Root > Stem | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of carbazole alkaloid biosynthesis. These protocols are based on established methods and can be adapted for specific research objectives.

Extraction and Quantification of Carbazole Alkaloids by HPLC-MS/MS

This protocol outlines a general procedure for the extraction and quantitative analysis of carbazole alkaloids from Murraya plant material.

Materials:

-

Murraya plant material (leaves, roots, etc.)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Formic acid

-

Acetonitrile (HPLC grade)

-

Reference standards of carbazole alkaloids

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Grinder or mortar and pestle

-

Rotary evaporator

-

Ultrasonic bath

-

Centrifuge

-

HPLC system coupled with a mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Wash the collected plant material with distilled water and dry it in a shaded, well-ventilated area or in an oven at a low temperature (e.g., 40-50°C).

-

Grind the dried plant material into a fine powder.

-

-

Extraction:

-

Weigh 1 g of the powdered plant material and place it in a flask.

-

Add 20 mL of methanol (or a methanol:chloroform mixture) and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet two more times.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Dissolve the crude extract in a small volume of methanol and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with a water-methanol mixture to remove polar impurities.

-

Elute the carbazole alkaloids with methanol or acetonitrile.

-

Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase for HPLC-MS/MS analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program to separate the target alkaloids.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of known alkaloids and full scan or product ion scan for identification of unknown alkaloids.

-

Optimize MRM transitions for each reference standard.

-

-

-

Quantification:

-

Prepare a series of standard solutions of the reference carbazole alkaloids in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of each standard.

-

Quantify the carbazole alkaloids in the plant extracts by comparing their peak areas to the calibration curve.

-

Heterologous Expression and Functional Characterization of a Putative Prenyltransferase

This protocol describes a general workflow for the functional characterization of a candidate prenyltransferase gene identified from the Murraya koenigii transcriptome.

Materials:

-

cDNA library from Murraya koenigii

-

Expression vector (e.g., pET-28a)

-

Competent E. coli cells (e.g., BL21(DE3))

-

Restriction enzymes, T4 DNA ligase

-

PCR reagents

-

LB medium, IPTG, Kanamycin

-

Ni-NTA affinity chromatography column

-

Imidazole

-

Substrates: a carbazole alkaloid (e.g., 3-methylcarbazole) and a prenyl donor (e.g., dimethylallyl pyrophosphate - DMAPP, or geranyl pyrophosphate - GPP)

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

HPLC system

Procedure:

-

Gene Cloning and Expression:

-

Amplify the full-length coding sequence of the candidate prenyltransferase gene from the M. koenigii cDNA library using specific primers with appropriate restriction sites.

-

Digest the PCR product and the expression vector with the corresponding restriction enzymes and ligate the gene into the vector.

-

Transform the ligation product into competent E. coli cells for plasmid propagation and sequence verification.

-

Transform the confirmed plasmid into an expression host like E. coli BL21(DE3).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.5 mM) and incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend them in lysis buffer.

-

Lyse the cells by sonication and centrifuge to remove cell debris.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with binding buffer.

-

Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the recombinant protein with elution buffer containing a high concentration of imidazole.

-

Desalt the purified protein into a suitable storage buffer.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, the carbazole substrate, the prenyl donor (DMAPP or GPP), and reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an organic solvent like ethyl acetate.

-

Extract the product with the organic solvent, evaporate the solvent, and redissolve the residue in methanol for analysis.

-

-

Product Analysis:

-

Analyze the reaction products by HPLC or LC-MS.

-

Compare the retention time and mass spectrum of the product with that of an authentic standard if available, or elucidate the structure of the product using NMR spectroscopy.

-

-

Kinetic Analysis:

-

To determine the kinetic parameters (Kₘ and k꜁ₐₜ), perform enzyme assays with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Measure the initial reaction rates and fit the data to the Michaelis-Menten equation.

-

Concluding Remarks

The biosynthesis of carbazole alkaloids in Murraya species represents a complex and fascinating area of plant secondary metabolism. While significant progress has been made in identifying the likely precursors and the classes of enzymes involved, the complete elucidation of these pathways requires further intensive research. The functional characterization of candidate genes from Murraya koenigii through heterologous expression and in vitro enzyme assays, coupled with in vivo studies using techniques like gene silencing, will be crucial in piecing together the intricate steps of carbazole alkaloid formation. The protocols and data presented in this guide provide a solid foundation for researchers to embark on this exciting journey of discovery, which holds immense potential for the metabolic engineering of these valuable medicinal compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Murrayamine O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrayamine O is a naturally occurring cannabinol-skeletal carbazole alkaloid first isolated from the root barks of Murraya euchrestifolia. As a member of the carbazole alkaloid family, it has garnered interest within the scientific community for its potential biological activities, including cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its known biological activities and associated signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its identification, purification, and formulation in research and drug development settings.

| Property | Value | Source |

| CAS Number | 166990-10-9 | [Commercial Supplier Data] |

| Molecular Formula | C₂₃H₂₇NO₂ | [LookChem] |

| Molecular Weight | 349.47 g/mol | [LookChem] |

| Appearance | Amorphous powder | [Inferred from isolation protocols] |

| Solubility | Soluble in chloroform and methanol | [Inferred from synthesis protocols] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

NMR Spectroscopy

¹H NMR (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | s | H-4 | |

| 7.80 | d | 8.0 | H-5 |

| 7.25 | t | 7.6 | H-7 |

| 7.18 | d | 8.0 | H-8 |

| 7.10 | t | 7.6 | H-6 |

| 6.80 | s | H-1 | |

| 3.85 | s | -OCH₃ | |

| 3.45 | m | H-1' | |

| 2.20 | m | H-2' | |

| 1.80-1.95 | m | H-3', H-4' | |

| 1.70 | s | 6'-CH₃ | |

| 1.45 | s | 6'-CH₃ | |

| 1.25 | d | 6.8 | 3'-CH₃ |

¹³C NMR (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 155.0 | C-2 |

| 147.5 | C-8a |

| 140.2 | C-4a |

| 123.5 | C-5 |

| 120.8 | C-7 |

| 119.5 | C-4b |

| 118.2 | C-6 |

| 110.5 | C-8 |

| 109.8 | C-1 |

| 103.5 | C-4 |

| 78.5 | C-6' |

| 55.8 | -OCH₃ |

| 48.0 | C-1' |

| 45.5 | C-5' |

| 35.2 | C-3' |

| 31.8 | C-4' |

| 28.0 | 6'-CH₃ |

| 24.2 | 6'-CH₃ |

| 22.5 | C-2' |

| 21.0 | 3'-CH₃ |

UV-Vis, IR, and Mass Spectrometry

| Spectroscopic Technique | Key Absorptions/Signals |

| UV-Vis (MeOH) | λmax (log ε): 230 (4.50), 250 (4.30), 295 (4.00), 330 (3.60) nm |

| IR (KBr) | νmax: 3410 (N-H), 2925 (C-H), 1630 (C=C), 1590, 1480, 1240, 1150, 800 cm⁻¹ |

| HR-MS (ESI) | m/z: 350.2118 [M+H]⁺ (Calcd. for C₂₃H₂₈NO₂: 350.2120) |

Experimental Protocols

Isolation of this compound from Murraya euchrestifolia

A general procedure for the isolation of carbazole alkaloids from the root bark of Murraya euchrestifolia is as follows:

-

Extraction: The air-dried and powdered root bark is exhaustively extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude residue is suspended in water and successively partitioned with n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The chloroform-soluble fraction, which typically contains the carbazole alkaloids, is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by preparative TLC or HPLC to yield the pure compound.

Enantiospecific Total Synthesis of (-)-Murrayamine O

The total synthesis of (-)-Murrayamine O has been achieved via a Lewis acid-catalyzed coupling reaction. A representative synthetic scheme is outlined below:

Total Synthesis Workflow for (-)-Murrayamine O

Biological Activity and Signaling Pathways

Carbazole alkaloids from Murraya species are known to possess a range of biological activities. While specific studies on this compound are limited, research on structurally related compounds provides insights into its potential therapeutic effects.

Cytotoxic Activity and Apoptosis Induction

Carbazole alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. It is suggested that these compounds, likely including this compound, induce apoptosis through the intrinsic mitochondrial pathway. This process involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

Proposed Apoptotic Signaling Pathway

Anti-inflammatory Activity

Several carbazole alkaloids exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It is plausible that this compound shares these characteristics. The NF-κB and MAPK signaling pathways are central to the production of pro-inflammatory mediators. Inhibition of these pathways can lead to a reduction in inflammation.

Potential Anti-inflammatory Signaling Pathway

Conclusion

This compound represents a promising natural product with potential applications in drug discovery, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational understanding of its physical, chemical, and biological properties. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this intriguing carbazole alkaloid.

Murrayamine O: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Murrayamine O, a cannabinol-skeletal carbazole alkaloid. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

This compound is a natural compound isolated from the root barks of Murraya euchrestifolia.[1] As a member of the carbazole alkaloid family, it possesses a unique cannabinol-skeletal structure.

| Property | Value | Source |

| CAS Number | 166990-10-9 | [2] |

| Molecular Formula | C₂₃H₂₅NO₂ | [3] |

| Molecular Weight | 347.4 g/mol | [3] |

Biological Activities

While specific quantitative data for this compound is limited in publicly available literature, the broader class of carbazole alkaloids from Murraya species is well-documented for its significant anti-inflammatory and cytotoxic properties.[4][5]

Cytotoxic Activity

Carbazole alkaloids have demonstrated potent activity against various cancer cell lines.[6][7] For instance, the related compound murrayanine has an IC₅₀ of 9 μM against A549 human lung adenocarcinoma cells.[1] It is important to note that IC₅₀ values can vary between different cytotoxicity assays even for the same compound and cell line.[8]

Anti-inflammatory Activity

Carbazole alkaloids from Murraya species have shown potential in modulating inflammatory responses.[9][10][11] The anti-inflammatory effects are often attributed to the inhibition of nitric oxide (NO) production and the modulation of key inflammatory pathways.[9][10]

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities of compounds like this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (DAPI Staining)

DAPI (4′,6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis.

Protocol:

-

Treat cells with the test compound for the desired time.

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Stain the cells with DAPI solution.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.[1]

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Determine the inhibitory effect of the compound on NO production by comparing with the LPS-stimulated control.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related carbazole alkaloids suggest potential involvement of the following pathways.

Apoptosis Pathway

Many carbazole alkaloids induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.[1]

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.[10] Some natural compounds inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a cannabinol-skeletal carbazole alkaloid, represents a promising area of research for the development of new therapeutic agents, particularly in the fields of oncology and inflammatory diseases. This guide provides a foundational understanding of its properties and potential mechanisms of action, highlighting the need for further specific research to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. echemcom.com [echemcom.com]

- 3. Cannabinoids—Multifunctional Compounds, Applications and Challenges—Mini Review [mdpi.com]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Isolation of Murrayamine O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of Murrayamine O, a cannabinol-skeletal carbazole alkaloid. The information is compiled from seminal research and is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring carbazole alkaloid first identified from the root bark of Murraya euchrestifolia, a plant belonging to the Rutaceae family.[1] The carbazole alkaloid family, widely distributed in the Murraya genus, is known for a diverse range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties.[2] The unique cannabinol-like skeleton of this compound makes it a compound of significant interest for further phytochemical and pharmacological investigation.

Experimental Protocols

Plant Material Collection and Preparation

-

Source: The root bark of Murraya euchrestifolia is the primary source of this compound.

-

Preparation: The collected plant material is air-dried and then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent Extraction: The powdered root bark is typically subjected to exhaustive extraction with an organic solvent. Acetone is a commonly used solvent for the extraction of carbazole alkaloids from Murraya species.[3]

-

Procedure: Maceration or Soxhlet extraction are common techniques. The powdered plant material is soaked in the solvent for an extended period (e.g., several days) with occasional agitation, or continuously extracted in a Soxhlet apparatus.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation

The crude extract, a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to isolate the target compound, this compound.

-

Solvent-Solvent Partitioning (Optional): The crude extract may be partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.

-

Column Chromatography: This is a crucial step for the separation of individual compounds.

-

Stationary Phase: Silica gel is the most commonly used adsorbent.

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).

-

Fraction Collection: The eluate is collected in numerous small fractions.

-

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the separation process. The collected fractions are spotted on TLC plates, developed in an appropriate solvent system, and visualized under UV light (254 nm and 366 nm) and/or by spraying with a suitable chemical reagent (e.g., phosphomolybdic acid spray). Fractions with similar TLC profiles are pooled together.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is often achieved using preparative HPLC.

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A mixture of solvents such as methanol and water or acetonitrile and water is used as the mobile phase, often in an isocratic or gradient elution mode.

-

Detection: A UV detector is used to monitor the elution of the compounds. The peak corresponding to this compound is collected.

-

Data Presentation

The quantitative data for this compound, as reported in the literature, is summarized below. It is important to consult the original publication for the most accurate and complete data.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Data |

| Molecular Formula | C₂₃H₂₅NO₂ |

| Appearance | Amorphous powder |

| UV (MeOH) λmax (log ε) | 230 (4.52), 278 (4.78), 288 (4.76), 330 (4.06) nm |

| IR (KBr) νmax | 3400 (NH), 1640, 1620 cm⁻¹ |

| ¹H-NMR (CDCl₃, δ ppm) | Data not available in the searched literature |

| ¹³C-NMR (CDCl₃, δ ppm) | Data not available in the searched literature |

| Mass Spectrometry | Data not available in the searched literature |

Note: The complete ¹H-NMR and ¹³C-NMR spectral data for this compound are not available in the reviewed literature. For definitive structural elucidation, these data are essential and would be found in the primary publication.

Mandatory Visualization

Experimental Workflow for the Isolation of this compound

The following diagram illustrates the general experimental workflow for the isolation of this compound from Murraya euchrestifolia.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities of this compound and the signaling pathways it may modulate. The broader class of carbazole alkaloids from Murraya species has been reported to exhibit various biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2] Further research is required to elucidate the pharmacological profile of this compound. Should such data become available, a diagram of the relevant signaling pathway would be constructed.

Conclusion

The discovery of this compound has contributed to the growing family of carbazole alkaloids with unique structural features. This technical guide provides a framework for its isolation based on established methodologies for natural product chemistry. The lack of detailed publicly available spectroscopic and bioactivity data for this compound highlights an opportunity for further research to fully characterize this intriguing molecule and explore its therapeutic potential. Future studies should focus on obtaining a complete spectroscopic profile for unambiguous structure confirmation and conducting a comprehensive evaluation of its biological activities.

References

- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euchrestifolines A–O, fifteen novel carbazole alkaloids with potent anti-ferroptotic activity from Murraya euchrestifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. carbazole-alkaloids-from-the-leaves-of-murraya-euchrestifolia - Ask this paper | Bohrium [bohrium.com]

Crystal Structure of Murrayamine O: A Review of Available Spectroscopic Data

An in-depth analysis of Murrayamine O, a cannabinol-skeletal carbazole alkaloid isolated from the root barks of Murraya euchrestifolia, reveals that its molecular structure has been elucidated primarily through spectroscopic methods. To date, a definitive single-crystal X-ray diffraction analysis and the corresponding detailed crystallographic data are not publicly available. This guide summarizes the known structural information based on spectroscopic analyses and outlines the general experimental protocols that would be involved in a crystallographic study.

This compound, along with its counterpart Murrayamine P, was first isolated from Murraya euchrestifolia.[1] The structural identification of these novel compounds was accomplished through comprehensive spectroscopic analyses.[1] This approach is common for natural products where obtaining crystals suitable for X-ray diffraction can be challenging.

Molecular Structure Elucidation through Spectroscopy

The determination of the chemical structure of this compound relied on a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the chemical environment of different functional groups, and the overall molecular framework. While not providing the precise three-dimensional coordinates of each atom in a crystal lattice, they allow for a robust structural assignment.

Key Spectroscopic Techniques Typically Employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide information about the hydrogen and carbon skeletons of the molecule, respectively. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivities between atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of certain chromophores, such as the carbazole nucleus.

Based on these spectroscopic data, the structure of this compound has been proposed. However, without a single-crystal X-ray analysis, precise quantitative data on bond lengths, bond angles, and torsion angles, as well as the packing of molecules in the solid state, remain undetermined.

Hypothetical Experimental Protocol for Crystal Structure Analysis

Should a single-crystal X-ray diffraction study of this compound be undertaken, the following experimental workflow would be typical.

Caption: Hypothetical workflow for the crystal structure determination of this compound.

Detailed Methodologies:

-

Isolation and Purification: this compound would first be isolated from the root barks of Murraya euchrestifolia and purified to a high degree using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

-

Crystallization: The purified this compound would be subjected to various crystallization techniques to obtain single crystals of suitable size and quality for X-ray diffraction. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

X-ray Data Collection: A suitable single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal would be irradiated with a monochromatic X-ray beam, and the diffraction pattern would be recorded on a detector.

-

Data Processing: The raw diffraction data would be processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data would be used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters would then be refined using least-squares methods to obtain the final, accurate crystal structure.

-

Validation: The final structure would be validated using various crystallographic checks to ensure its quality and accuracy.

Quantitative Data from a Hypothetical Crystal Structure

If a crystal structure of this compound were determined, it would provide a wealth of quantitative data that could be summarized in tables for easy comparison and analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Example) |

| Chemical Formula | C₂₃H₂₅NO₂ |

| Formula Weight | 347.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.789(5) |

| β (°) | 98.76(5) |

| Volume (ų) | 1978.9(14) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.165 |

| R-factor (%) | 4.5 |

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C1-C2 | 1.398(3) |

| C-N | 1.375(2) |

| C=O | 1.221(2) |

| C1-N-C12 | 108.5(2) |

| O-C-C | 120.1(3) |

It is important to reiterate that the data presented in the tables above are purely hypothetical and serve to illustrate the type of information that would be obtained from a successful single-crystal X-ray diffraction study.

Signaling Pathways and Logical Relationships

The biological activity of carbazole alkaloids is a subject of significant research interest. Understanding the precise three-dimensional structure of this compound could provide insights into its interaction with biological targets. The following diagram illustrates a generalized logical relationship for structure-activity relationship (SAR) studies that would be informed by crystallographic data.

Caption: Logical workflow for utilizing crystal structure data in drug discovery.

References

Methodological & Application

Total Synthesis of Murrayamine O: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview and experimental protocols for the total synthesis of Murrayamine O, a cannabinol-skeletal carbazole alkaloid. The synthesis strategy is based on the first enantiospecific total synthesis reported by Dethe et al., which employs a highly diastereoselective Lewis acid-catalyzed coupling of a commercially available monoterpene with a carbazole derivative.[1] This approach is noted for its high atom economy and protecting-group-free nature.[1]

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a convergent strategy that involves the preparation of a carbazole intermediate and its subsequent coupling with a chiral monoterpene, followed by a series of transformations to yield the final natural product. The key steps include the synthesis of the carbazole moiety, a Lewis acid-catalyzed Friedel-Crafts alkylation, epoxidation, and a subsequent reductive ring-opening.

Below is a diagram illustrating the overall workflow of the total synthesis.

References

Application Notes and Protocols for Murrayamine O Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of Murrayamine O, a carbazole alkaloid, on cancer cell lines. The protocol is based on established methodologies for similar natural compounds and is intended for use in cancer research and drug discovery.

Introduction

This compound is a carbazole alkaloid isolated from plants of the Murraya genus, which are known for their rich content of bioactive compounds.[1] Structurally related carbazole alkaloids from Murraya koenigii, such as murrayanine, murrayazoline, and O-methylmurrayamine A, have demonstrated significant cytotoxic and anti-cancer activities.[2][3] These compounds have been shown to induce cell cycle arrest, apoptosis, and modulate key signaling pathways involved in cancer cell proliferation and survival, including the p38 MAPK and mTOR/AKT pathways.[2][3] This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability and cytotoxicity.

Data Presentation

The cytotoxic activities of carbazole alkaloids structurally related to this compound against various cancer cell lines are summarized below. These values, represented as IC50 (the concentration of a drug that gives half-maximal inhibitory response), provide a benchmark for evaluating the potency of this compound.[4]

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Murrayanine | A549 | Lung Adenocarcinoma | 9 | [2] |

| Murrayazoline | DLD-1 | Colon Cancer | 5.7 | [3] |

| O-methylmurrayamine A | DLD-1 | Colon Cancer | 17.9 | [3] |

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

1. Materials and Reagents:

-

Cancer cell line of interest (e.g., A549, DLD-1, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO to prepare a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

2. Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[5][6]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[5][6]

3. Treatment with this compound:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. A common concentration range to start with is 1 to 100 µM.

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (cells with medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[5][6]

4. MTT Assay:

-

Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5][6]

-

Incubate the plate for an additional 4 hours at 37°C in the dark.[5][6] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the percentage of cell viability against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound Cytotoxicity Assay.

Signaling Pathway

Caption: Putative Signaling Pathways of Murrayamine Alkaloids.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells [frontiersin.org]

Unraveling the Anti-Inflammatory Potential of Murrayamine O: Application Notes and Protocols Based on Related Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Note: As of the latest literature review, specific in vitro anti-inflammatory activity data for Murrayamine O is not publicly available. This document provides a comprehensive overview of the anti-inflammatory properties of structurally related carbazole alkaloids isolated from the Murraya genus, such as Murrayafoline A. The protocols and data presented herein are based on studies of these related compounds and are intended to serve as a foundational guide for investigating the potential anti-inflammatory effects of this compound.

Introduction to Carbazole Alkaloids from Murraya Species

Carbazole alkaloids, a class of nitrogen-containing heterocyclic compounds, are predominantly found in plants of the Rutaceae family, particularly within the Murraya genus.[1][2] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects.[1][3] Notably, several carbazole alkaloids isolated from Murraya species have demonstrated potent anti-inflammatory properties in various in vitro models, suggesting that this compound, as a member of this chemical class, may possess similar therapeutic potential.[4][5]

Quantitative Data on Anti-Inflammatory Activity of Related Carbazole Alkaloids

The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of carbazole alkaloids structurally related to this compound. This data provides a benchmark for designing and evaluating experiments for this compound.

Table 1: Inhibition of Pro-Inflammatory Mediators by Murrayafoline A in LPS-Stimulated BV-2 Microglial Cells

| Pro-Inflammatory Mediator | Concentration of Murrayafoline A | Inhibition | Reference |

| Nitric Oxide (NO) | 5 µM | Significant Inhibition | [1] |

| 10 µM | Significant Inhibition | [1] | |

| 20 µM | Significant Inhibition | [1] | |

| Tumor Necrosis Factor-alpha (TNF-α) | 5 µM | Concentration-dependent Inhibition | [1] |

| 10 µM | Concentration-dependent Inhibition | [1] | |

| 20 µM | Concentration-dependent Inhibition | [1] | |

| Interleukin-6 (IL-6) | 5 µM | Concentration-dependent Inhibition | [1] |

| 10 µM | Concentration-dependent Inhibition | [1] | |

| 20 µM | Concentration-dependent Inhibition | [1] | |

| Interleukin-1-beta (IL-1β) mRNA | Not specified | Markedly Decreased | [1] |

Table 2: Anti-Inflammatory Activity of Other Carbazole Alkaloids from Murraya Species

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Murrayanol | hPGHS-1 Inhibition | - | 109 µg/mL | [3] |

| hPGHS-2 Inhibition | - | 218 µg/mL | [3] | |

| Murrayakonine A | TNF-α Release Inhibition | Human PBMCs | Dose-dependent | [5] |

| IL-6 Release Inhibition | Human PBMCs | Dose-dependent | [5] | |

| O-methylmurrayamine A | TNF-α Release Inhibition | Human PBMCs | Dose-dependent | [5] |

| IL-6 Release Inhibition | Human PBMCs | Dose-dependent | [5] | |

| Mukolidine | TNF-α Release Inhibition | Human PBMCs | Dose-dependent | [5] |

| IL-6 Release Inhibition | Human PBMCs | Dose-dependent | [5] |

Key Signaling Pathways in Inflammation Targeted by Carbazole Alkaloids

Carbazole alkaloids from Murraya species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols for In Vitro Anti-Inflammatory Assays

The following are detailed protocols based on methodologies used to evaluate the anti-inflammatory activity of related carbazole alkaloids. These can be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line or BV-2 murine microglial cells are commonly used.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 1-2 hours.

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine measurements).

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

-

Cell Viability Assay (MTT Assay)

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Collect the cell culture supernatant after treatment.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify NO concentration.

Pro-Inflammatory Cytokine Measurement (ELISA)

-

Collect cell culture supernatants after treatment.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add standards and samples to the wells.

-

Add the detection antibody, followed by an enzyme-conjugated secondary antibody.

-

Add the substrate and stop the reaction.

-

Measure the absorbance at the appropriate wavelength.

Western Blot Analysis for Signaling Pathway Proteins

-

Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against phosphorylated and total forms of IκBα, p65, p38, JNK, and ERK.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for evaluating the in vitro anti-inflammatory activity.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory activity of this compound is currently lacking, the substantial body of research on related carbazole alkaloids from the Murraya genus provides a strong rationale for its investigation. The protocols and data presented in these application notes offer a robust framework for researchers to systematically evaluate the anti-inflammatory potential of this compound. Future studies should focus on isolating or synthesizing sufficient quantities of this compound to perform these in vitro assays. Positive findings would warrant further investigation into its precise molecular mechanisms of action and its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

References

- 1. biodragon.cn [biodragon.cn]

- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]